2-Propanone, 1-(nitroamino)- (9CI)
Description
2-Propanone, 1-(nitroamino)- (9CI) (IUPAC: 1-nitroaminopropan-2-one) is a substituted ketone featuring a nitroamino (-NH-NO₂) functional group at the 1-position of the propanone backbone. The nitroamino group is a strong electron-withdrawing moiety, likely influencing reactivity, stability, and applications in pharmaceuticals or materials science. The molecular formula is hypothesized as C₃H₆N₂O₂ (molar mass ≈ 102.1 g/mol), distinguishing it from simpler amino or alkyl-substituted propanones.
Properties
CAS No. |
163936-88-7 |
|---|---|
Molecular Formula |
C3H6N2O3 |
Molecular Weight |
118.092 |
IUPAC Name |
N-(2-oxopropyl)nitramide |
InChI |
InChI=1S/C3H6N2O3/c1-3(6)2-4-5(7)8/h4H,2H2,1H3 |
InChI Key |
CXWGXWCRRRODLP-UHFFFAOYSA-N |
SMILES |
CC(=O)CN[N+](=O)[O-] |
Synonyms |
2-Propanone, 1-(nitroamino)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of 2-propanone derivatives under the 9CI classification:
Key Observations:
- Steric and Aromatic Influence: Unlike benzoselenazolyl or pyridinyl substituents, the nitroamino group lacks aromaticity, likely reducing fluorescence properties observed in anthracene-based 9CI compounds (e.g., compound 5 in ) .
Physicochemical Properties
- Polarity and Solubility: The nitroamino group enhances polarity due to its -NO₂ moiety, suggesting higher water solubility compared to non-polar analogs like 4-(2-propenylthio)-2-butanone (). However, this may be offset by hydrogen-bonding interactions in protic solvents.
- Thermal Stability: Nitroamino compounds are generally less stable than their amino counterparts due to the energetic -NO₂ group, necessitating cautious handling to avoid decomposition .
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